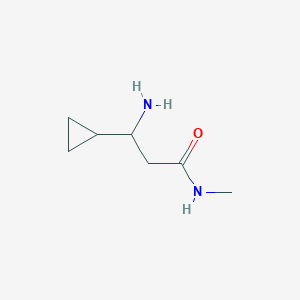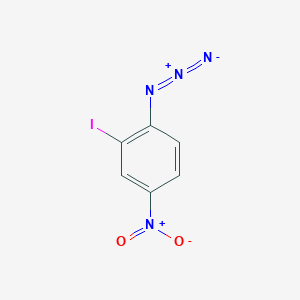
1-Azido-2-iodo-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-2-iodo-4-nitrobenzene is an organic compound with the molecular formula C6H3IN4O2 It is a derivative of benzene, where the benzene ring is substituted with an azido group (N3), an iodine atom (I), and a nitro group (NO2)
Métodos De Preparación
The synthesis of 1-Azido-2-iodo-4-nitrobenzene typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the azidation process .
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production if needed.
Análisis De Reacciones Químicas
1-Azido-2-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The nitro group can be reduced to an amino group under hydrogenation conditions, using catalysts such as palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common reagents used in these reactions include hydrogen gas for reductions, and copper catalysts for azide-alkyne cycloaddition reactions. Major products formed from these reactions include triazoles and aniline derivatives .
Aplicaciones Científicas De Investigación
1-Azido-2-iodo-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in bioconjugation techniques, where it helps in labeling biomolecules through click chemistry.
Mecanismo De Acción
The mechanism of action of 1-Azido-2-iodo-4-nitrobenzene largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition process. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations .
Comparación Con Compuestos Similares
1-Azido-2-iodo-4-nitrobenzene can be compared with other similar compounds such as:
1-Iodo-4-nitrobenzene: Lacks the azido group, making it less versatile in click chemistry applications.
1-Azido-4-iodobenzene: Lacks the nitro group, which limits its use in certain reduction reactions.
1-Azido-2-nitrobenzene: Lacks the iodine atom, affecting its reactivity in substitution reactions.
The presence of all three functional groups (azido, iodo, and nitro) in this compound makes it a unique and versatile compound for various synthetic applications .
Propiedades
Fórmula molecular |
C6H3IN4O2 |
|---|---|
Peso molecular |
290.02 g/mol |
Nombre IUPAC |
1-azido-2-iodo-4-nitrobenzene |
InChI |
InChI=1S/C6H3IN4O2/c7-5-3-4(11(12)13)1-2-6(5)9-10-8/h1-3H |
Clave InChI |
KQBPKHABRUPQBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])I)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


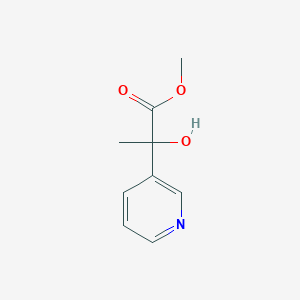

![methyl1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylatehydrochloride](/img/structure/B15326241.png)

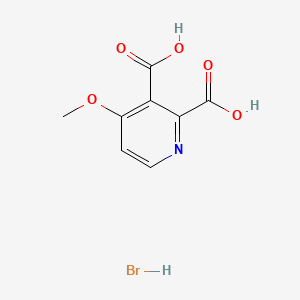
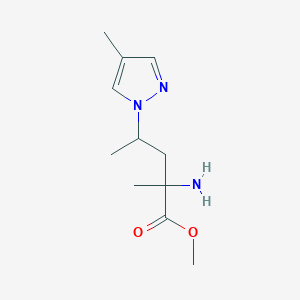




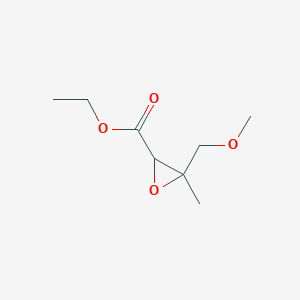
![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B15326287.png)

